

Molecular weight and formula of Carnidazole-d3.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carnidazole-d3

Cat. No.: B12364328

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An In-depth Technical Guide to Carnidazole-d3

This technical guide provides a comprehensive overview of **Carnidazole-d3**, a deuterated analog of the antiprotozoal agent Carnidazole. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, analytical applications, and a generalized experimental workflow.

Introduction

Carnidazole-d3 is the deuterium-labeled version of Carnidazole, a nitroimidazole-class antiprotozoal drug.^{[1][2][3]} The parent compound, Carnidazole, is primarily utilized in veterinary medicine to treat protozoal infections, such as those caused by *Trichomonas gallinae* in pigeons.^{[1][3]} The strategic incorporation of three deuterium atoms into the Carnidazole structure makes **Carnidazole-d3** an ideal stable isotope-labeled internal standard for quantitative analyses. Its use in mass spectrometry-based assays allows for precise and accurate quantification of Carnidazole in complex biological matrices by correcting for matrix effects and variations in sample preparation and instrument response.

Molecular Profile and Quantitative Data

The key quantitative properties of **Carnidazole-d3** and its parent compound, Carnidazole, are summarized in the table below for direct comparison. The mass shift of +3 daltons is a critical feature for its application as an internal standard in mass spectrometry.

Property	Carnidazole-d3	Carnidazole (Parent Compound)
Chemical Formula	C ₈ H ₉ D ₃ N ₄ O ₃ S	C ₈ H ₁₂ N ₄ O ₃ S
Molecular Weight	247.29 g/mol	244.27 g/mol
IUPAC Name	O-(trideuteriomethyl) N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamothioate	O-methyl N-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]carbamothioate
CAS Number	171364-40-2	42116-76-7

Synthesis Overview

The synthesis of **Carnidazole-d3** involves the selective incorporation of deuterium atoms into the Carnidazole structure. While specific, detailed protocols are proprietary, the general synthetic strategies include:

- **De Novo Synthesis:** Utilizing deuterated building blocks or reagents during the synthesis process. For **Carnidazole-d3**, this would likely involve using deuterated methylating agents to introduce the trideuteriomethyl group.
- **Hydrogen-Deuterium Exchange:** Subjecting the parent Carnidazole molecule to conditions that promote the exchange of specific hydrogen atoms with deuterium from a deuterated solvent or reagent source.

Following the chemical synthesis, purification is typically achieved through techniques such as chromatography to ensure high isotopic and chemical purity, which is essential for its use as an analytical standard.

Experimental Protocols: Application as an Internal Standard

Carnidazole-d3 is primarily used as an internal standard for the quantification of Carnidazole in biological and environmental samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized protocol for its application.

Objective: To accurately quantify the concentration of Carnidazole in a sample matrix (e.g., plasma, tissue, eggs) using **Carnidazole-d3** as an internal standard.

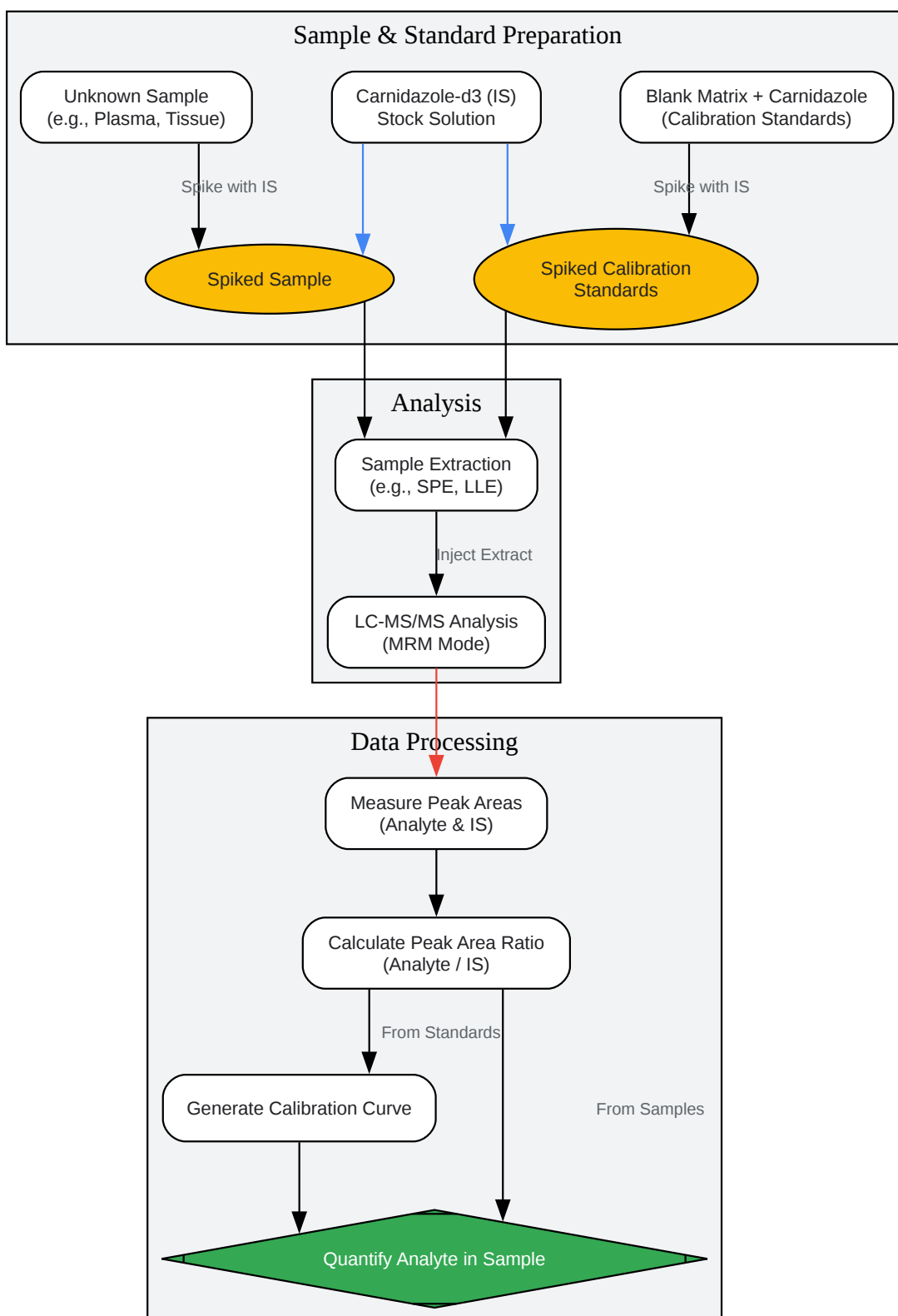
Methodology:

- Preparation of Standards and Samples:
 - Prepare a stock solution of **Carnidazole-d3** in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 100 µg/mL).
 - Prepare a series of calibration standards by spiking blank matrix with known concentrations of Carnidazole and a fixed concentration of the **Carnidazole-d3** internal standard.
 - For the unknown samples, add the same fixed concentration of the **Carnidazole-d3** internal standard to each one.
- Sample Extraction:
 - Perform a sample clean-up and extraction procedure to isolate the analytes from the matrix. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). The choice of method depends on the sample matrix and analyte properties.
- LC-MS/MS Analysis:
 - Chromatography: Separate the analyte (Carnidazole) and the internal standard (**Carnidazole-d3**) from other matrix components using a high-performance liquid chromatography (HPLC) system. While they are chemically similar and will have very close retention times, the goal is to deliver a clean sample to the mass spectrometer.
 - Typical Column: C18 reverse-phase column.
 - Mobile Phase: An acetonitrile-water gradient is commonly used.
 - Mass Spectrometry: Detect and quantify the analyte and internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

- Monitor a specific precursor-to-product ion transition for Carnidazole (e.g., m/z 245 → [product ion]).
- Simultaneously monitor the corresponding mass-shifted transition for **Carnidazole-d3** (e.g., m/z 248 → [product ion]). The +3 Da mass difference ensures specificity.
- Data Analysis:
 - For each calibration standard, calculate the ratio of the peak area of Carnidazole to the peak area of **Carnidazole-d3**.
 - Construct a calibration curve by plotting this ratio against the known concentration of Carnidazole for each standard. Validated methods typically demonstrate excellent linearity with correlation coefficients exceeding 0.999.
 - For the unknown samples, calculate the peak area ratio of Carnidazole to **Carnidazole-d3**.
 - Determine the concentration of Carnidazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for using **Carnidazole-d3** as an internal standard in a quantitative analytical procedure.



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- To cite this document: BenchChem. [Molecular weight and formula of Carnidazole-d3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12364328#molecular-weight-and-formula-of-carnidazole-d3]

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Email: info@benchchem.com

